molecular formula C7H7FO2S B3052726 2-methylbenzenesulfonyl fluoride CAS No. 444-31-5

2-methylbenzenesulfonyl fluoride

Cat. No.: B3052726
CAS No.: 444-31-5
M. Wt: 174.19 g/mol
InChI Key: SAERAINFZWAKGQ-UHFFFAOYSA-N
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Description

2-Methylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H7FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a methyl-substituted benzene ring. This compound is known for its reactivity and is used in various chemical and biological applications.

Mechanism of Action

While the exact mechanism of action for o-Toluenesulfonyl fluoride is not specified, it is known that sulfonyl fluorides are used in the preparation of cell lysates to inhibit protein digestion . They are also used as FAAH inhibitors for pretreatment of brain membrane preparations when testing CB1 receptor activity .

Safety and Hazards

o-Toluenesulfonyl fluoride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future of o-Toluenesulfonyl fluoride and other sulfonyl fluorides lies in their emerging applications in catalysis . Key mechanistic studies aim to provide insight toward future catalytic systems .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Electrophilic Aromatic Substitution: The methyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Nitrated or Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbenzenesulfonyl fluoride is unique due to the presence of the methyl group, which influences its reactivity and steric properties. This makes it particularly useful in selective covalent modification of proteins and in the synthesis of complex molecules where steric hindrance plays a crucial role .

Properties

IUPAC Name

2-methylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAERAINFZWAKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303464
Record name o-Toluenesulfonyl fluoride
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Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444-31-5
Record name 2-Methylbenzenesulfonyl fluoride
Source CAS Common Chemistry
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Record name o-Toluenesulfonyl fluoride
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Record name o-Toluenesulfonyl fluoride
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Record name 444-31-5
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Synthesis routes and methods

Procedure details

To a solution of 4-benzyl-6-(4-bromo-phenyl)-morpholine (0.55 g; 1.66 mmol) in THF (25 mL) was added drop wise a solution of n-BuLi in hexanes (1.32 ml; 2.50 mol/1; 3.31 mmol), at −78° C. The resulting mixture was stirred at −78° C., for 30 min. and then 2-methyl-benzenesulfonyl fluoride (0.63 g; 3.64 mmol) was added. After complete addition the mixture was allowed to come to room temperature, and treated with EtOAc and a 5% aqueous NaHCO3-solution. The layers were separated and the organic layer was dried (Na2SO4), filtered, and concentrated in vacuo. The residue was purified by column chromatography (SiO2, Et2O) to afford 4-benzyl-2-[4-(toluene-2-sulfonyl)-phenyl]-morpholine (0.50 g). The required 2-methyl-benzenesulfonyl fluoride was prepared as follows: To a solution of o-toluenesulfonyl chloride (0.70 mL; 4.85 mmol) in CH3CN (15 mL) was added spray-dried KF (1.13 g; 19.4 mmol). The resulting mixture was stirred at RT for 18 hours, treated with water and extracted with CH2Cl2. The combined organic layers were dried (Na2SO4), filtered and concentrated in vacuo to afford 2-methyl-benzenesulfonyl fluoride (0.68 g).
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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